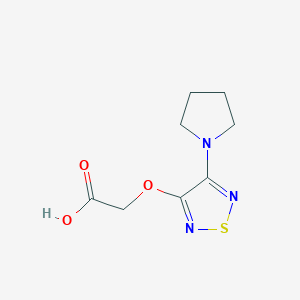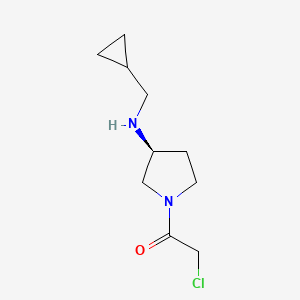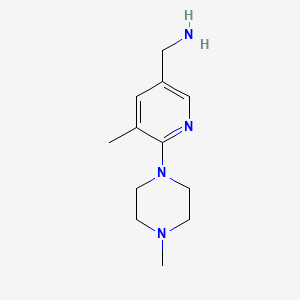![molecular formula C9H18N2O B11794494 7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)
7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine typically involves cyclization reactions. One common method includes the cyclization of pyrrole derivatives with appropriate pyrazine precursors under controlled conditions. For instance, the reaction of pyrrole with acyl(bromo)acetylenes followed by intramolecular cyclization can yield the desired pyrrolopyrazine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or other transition metals, can facilitate the cyclization process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Explored for its potential as a kinase inhibitor and its role in drug discovery for various diseases.
Industry: Utilized in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of 7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Shares the same core structure but lacks the ethoxy group.
Octahydro-2H-pyrazino[1,2-a]pyrazine: Another derivative with similar pharmacological properties.
Uniqueness
7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
7-ethoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H18N2O/c1-2-12-9-5-8-6-10-3-4-11(8)7-9/h8-10H,2-7H2,1H3 |
InChI Key |
GYBVNHYKISYTJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC2CNCCN2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11794434.png)

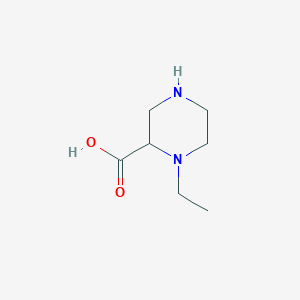
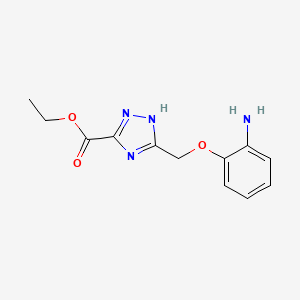
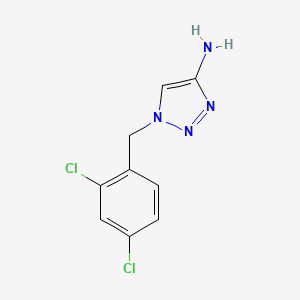
![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11794456.png)

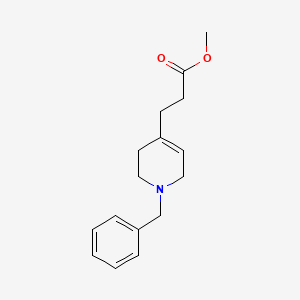

![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)
